molecular formula C7H10N2OS B8749402 (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol

(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol

Cat. No.: B8749402
M. Wt: 170.23 g/mol
InChI Key: SPVPTQCGJTYMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-ylmethanol

InChI

InChI=1S/C7H10N2OS/c10-4-6-3-7-5-11-2-1-9(7)8-6/h3,10H,1-2,4-5H2

InChI Key

SPVPTQCGJTYMIB-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=CC(=NN21)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiBH4 (cont. 90%) (536 mg) and MeOH (0.9 mL) was added to the THF (59 mL) solution of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid ethyl ester (3.13 g) under a nitrogen atmosphere at room temperature and stirred for 3 h at 40° C. The mixture was quenched with 1 mol/L HCl at pH 1 and stirred for 1 h at room temperature. Solid K2CO3 was added to the solution to adjust pH to 8 and the mixture was extracted with AcOEt. The organic layer was dried (K2CO3) and filtered. The filtrate was concentrated under reduced pressure to afford titled compound as pale yellow oil (2.51 g, quant.).
Name
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Name
Quantity
59 mL
Type
solvent
Reaction Step One

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